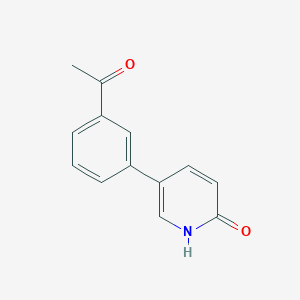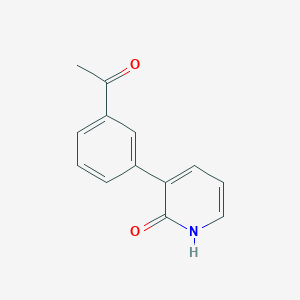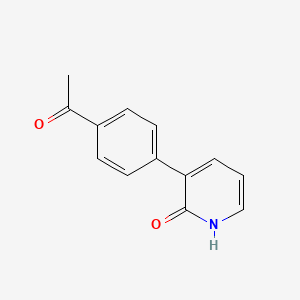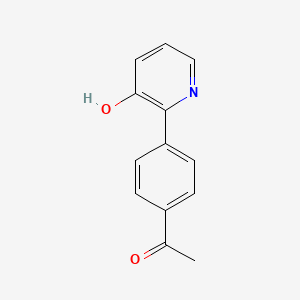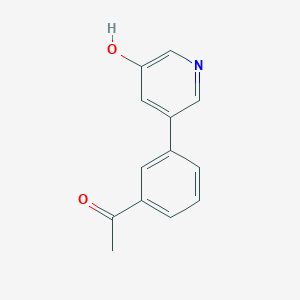
5-(3-Acetylphenyl)-3-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Acetylphenyl)-3-hydroxypyridine (5-AP3H) is a chemical compound with a variety of applications in the scientific research field. It is a white crystalline powder that is soluble in water and other polar solvents. This compound has been used in the synthesis of various pharmaceuticals, and has also been studied for its potential use in the treatment of certain diseases.
Wissenschaftliche Forschungsanwendungen
5-(3-Acetylphenyl)-3-hydroxypyridine, 95% has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose and other carbohydrates, which may be beneficial in the treatment of diabetes. In addition, 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% has been studied for its ability to inhibit the growth of certain types of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to inhibit the activity of certain enzymes involved in the formation of amyloid plaques in the brain.
Wirkmechanismus
The exact mechanism of action of 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of glucose and other carbohydrates. It is also believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
5-(3-Acetylphenyl)-3-hydroxypyridine, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose and other carbohydrates. This may be beneficial in the treatment of diabetes, as it may help to reduce the levels of glucose in the blood. In addition, 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% in lab experiments is its ability to inhibit the activity of certain enzymes involved in the metabolism of glucose and other carbohydrates. This makes it a useful tool for studying the effects of diabetes and other metabolic disorders. However, it is important to note that 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% is a potent inhibitor of certain enzymes, and should be used with caution in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% in scientific research. These include further investigation into its potential use in the treatment of diabetes, cancer, and Alzheimer’s disease; further study of its mechanism of action; and further investigation of its antioxidant properties. Additionally, further research into the synthesis of 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% could lead to improved methods of production and purification, which could make it more accessible for use in laboratory experiments. Finally, further study into its potential applications in other areas, such as drug delivery and nanotechnology, could lead to new and innovative uses for this compound.
Synthesemethoden
5-(3-Acetylphenyl)-3-hydroxypyridine, 95% is synthesized using a two-step procedure. The first step involves the oxidation of 3-acetylphenol with aqueous hydrogen peroxide in the presence of an acid catalyst. This reaction yields 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% as the major product, along with some minor side products. The second step involves the purification of the product by recrystallization from aqueous alcohol.
Eigenschaften
IUPAC Name |
1-[3-(5-hydroxypyridin-3-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(5-10)12-6-13(16)8-14-7-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYCQVVLKVMPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682734 |
Source


|
| Record name | 1-[3-(5-Hydroxypyridin-3-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-38-6 |
Source


|
| Record name | 1-[3-(5-Hydroxypyridin-3-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










